Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
Description
Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with an ethyl carboxylate group and at position 5 with a sulfanyl-linked 3-(trifluoromethyl)phenyl moiety. The 1,2,3-thiadiazole ring (N-N-S-C-C) provides a rigid aromatic framework, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
Molecular Formula: C₁₂H₁₁F₃N₂O₂S₂
Molar Mass: ~336.39 g/mol
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S2/c1-2-19-10(18)9-11(21-17-16-9)20-8-5-3-4-7(6-8)12(13,14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIJHEVZGLBGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the thiadiazole derivative with a thiol or disulfide compound under suitable conditions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the trifluoromethyl group, potentially leading to the formation of dihydrothiadiazoles or defluorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazoles, defluorinated products
Substitution: Functionalized phenyl derivatives
Scientific Research Applications
Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features and potential biological activities.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or fluorescent probes, due to its electronic properties.
Biological Studies: The compound can be used as a tool in biological studies to investigate the effects of trifluoromethyl and thiadiazole moieties on biological systems.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound vary in substituents, heterocyclic cores, and physicochemical properties. Below is a detailed comparison:
Table 1: Comparative Analysis of Thiadiazole/Thiazole Derivatives
Key Structural and Functional Differences
Heterocyclic Core: 1,2,3-Thiadiazole (target compound): Aromatic, planar structure with two nitrogen and one sulfur atom. Exhibits electron-deficient properties, favoring electrophilic substitutions . Thiazole/Dihydrothiazole: Thiazole derivatives (e.g., ) have a sulfur and nitrogen atom in a five-membered ring. Dihydrothiazoles (e.g., ) are non-aromatic, enabling additional reactivity at the saturated bond .
Substituent Effects :
- Trifluoromethyl (CF₃) : Enhances lipophilicity and resistance to oxidative metabolism compared to chlorophenyl or methylsulfanyl groups .
- Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) : The sulfanyl group in the target compound allows for weaker hydrogen bonding compared to the electron-withdrawing sulfonyl group in ’s derivative, impacting solubility and crystal packing .
Physicochemical Properties :
- Melting Points : Derivatives with rigid aromatic cores (e.g., target compound) typically exhibit higher melting points than dihydrothiazoles (e.g., 132°C in ) .
- Lipophilicity : The CF₃ group increases logP values, making the target compound more membrane-permeable than analogs with polar hydroxy or thioxo groups .
Research Findings
- Biological Activity : Thiadiazole derivatives are explored as kinase inhibitors and antimicrobial agents. The CF₃ group in the target compound may improve binding affinity to hydrophobic enzyme pockets .
- Crystallography : Tools like SHELXL and ORTEP-3 () are critical for resolving the thiadiazole core’s planar geometry and substituent orientations .
- Hydrogen Bonding : The sulfanyl group in the target compound forms weaker C-H···S interactions compared to the stronger O-H···O bonds in hydroxy-substituted thiazoles (), affecting supramolecular assembly .
Biological Activity
Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability and potency.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9u | A549 | 0.35 | EGFR inhibition |
| Compound X | MCF-7 | 3.24 | Induces apoptosis |
| Compound Y | PC-3 | 5.12 | Cell cycle arrest |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger early apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Compounds like this one may cause cell cycle arrest at the G2/M phase, effectively halting cancer cell division.
Case Studies
In a notable study published in Frontiers in Chemistry, a series of thiadiazole derivatives were synthesized and evaluated for their biological activity. The results demonstrated that compounds containing trifluoromethyl groups exhibited enhanced potency against tumor cells compared to their non-fluorinated counterparts .
Another study focusing on related thiadiazole compounds revealed that they could act as potent inhibitors of the NF-κB signaling pathway, a key regulator in cancer progression . This highlights the potential for this compound to be developed further as an antitumor agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization of precursor intermediates using reagents like Lawesson’s reagent (for thiadiazole ring formation) and subsequent sulfanyl group introduction via nucleophilic substitution. For example, analogous thiazole derivatives are synthesized via oxidative chlorination of intermediates like benzyl 5-phenyl-1,3-thiazol-4-yl sulfide . Reaction conditions (e.g., N,N-dimethylacetamide as solvent, 80°C for 10 hours) and purification via silica gel chromatography are critical for yield optimization .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- 1H-NMR : To confirm substituent positions and purity (e.g., aromatic proton integration and coupling patterns) .
- LC-MS : For molecular weight verification and detection of impurities .
- X-ray crystallography : To resolve crystal structure and confirm regiochemistry, as demonstrated for structurally related ethyl thiadiazole carboxylates .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : Thiadiazole derivatives are sensitive to light and moisture. Storage under inert gas (e.g., argon) at –20°C in amber vials is recommended. Stability tests using TLC or HPLC should be performed periodically to monitor degradation, particularly of the sulfanyl group .
Advanced Research Questions
Q. How can computational docking predict the biological targets of this compound?
- Methodological Answer : AutoDock4 with flexible sidechain modeling can predict ligand-receptor interactions. For example:
Prepare the compound’s 3D structure (energy-minimized using tools like Open Babel).
Select target proteins (e.g., kinases or receptors from antitumor studies ).
Run docking simulations with adjusted grid parameters to accommodate the trifluoromethylphenyl group’s steric bulk.
Validation via cross-docking (e.g., using HIV protease complexes ) ensures reliability.
Q. How to optimize reaction conditions to minimize byproducts in its synthesis?
- Methodological Answer : Byproduct analysis (e.g., unreacted sulfides or over-chlorinated species) can be mitigated by:
- Temperature control : Lowering reaction temperature during sulfanyl group introduction to reduce side reactions .
- Catalyst screening : Testing alternatives to Lawesson’s reagent (e.g., PCl₃/SOCl₂ mixtures) for selective cyclization .
- Real-time monitoring : Using in-situ FTIR or HPLC to track intermediate consumption .
Q. What strategies are effective for regioselective functionalization of the thiadiazole ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : Directing groups (e.g., carboxylate) at position 4 favor functionalization at position 5 .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the sulfanyl group’s para-position (using Pd catalysts) enables aryl diversification .
Q. How to design analogs to enhance antitumor activity based on structure-activity relationships (SAR)?
- Methodological Answer : SAR studies on similar thiadiazoles suggest:
- Trifluoromethyl group retention : Critical for metabolic stability and target binding .
- Sulfonyl vs. sulfanyl groups : Sulfonamide derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) show enhanced cytotoxicity in NCI-60 cell line screens .
- Carboxylate ester hydrolysis : Conversion to free acids may improve solubility for in vivo testing .
Q. How to analyze and resolve contradictions in biological activity data across cell lines?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., variable IC₅₀ values) require:
- Dose-response validation : Replicate assays using standardized protocols (e.g., MTT/PrestoBlue) .
- Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling or Western blotting to assess kinase inhibition .
- Metabolic stability assays : Liver microsome testing to rule out rapid degradation in certain cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
